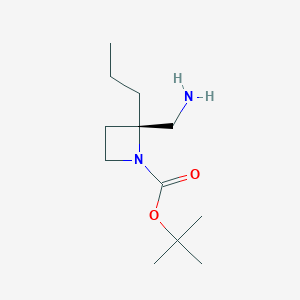![molecular formula C8H5N3 B1529227 3-Ethynyl-imidazo[1,2-A]pyrazine CAS No. 943320-47-6](/img/structure/B1529227.png)
3-Ethynyl-imidazo[1,2-A]pyrazine
Vue d'ensemble
Description
3-Ethynyl-imidazo[1,2-A]pyrazine is a chemical compound with the CAS Number: 943320-47-6 . It has a molecular weight of 143.15 and its IUPAC name is 3-ethynylimidazo[1,2-A]pyrazine .
Synthesis Analysis
Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . An efficient iodine-catalyzed method for synthesizing imidazo[1,2-A]pyrazines has been reported . The product is generated in situ by the reaction between an aryl aldehyde and 2-aminopyridine or 2-aminopyrazine .Molecular Structure Analysis
The InChI code for 3-Ethynyl-imidazo[1,2-A]pyrazine is 1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H . This code provides a standard way to encode the molecular structure using text.Chemical Reactions Analysis
Imidazo[1,2-A]pyrazine acts as a versatile scaffold in organic synthesis and drug development . It exhibits significant reactivity and multifarious biological activity .Physical And Chemical Properties Analysis
3-Ethynyl-imidazo[1,2-A]pyrazine is a solid at room temperature .Applications De Recherche Scientifique
Synthesis Methods
- The imidazo[1,2-a]pyrazine scaffold is recognized for its versatility in organic synthesis and drug development. Researchers have made progress in synthetic methodologies, showcasing its reactivity and wide range of biological activities. This review highlights the significance of substitution patterns and positions, offering insights for future advancements in the field (Goel, Luxami, & Paul, 2015).
Biological Applications
- Imidazo[1,2-a]pyrazines have been identified as potential anticancer agents, with specific derivatives showing mitotic inhibition and antitumor activity in preclinical models. The synthesis of such compounds involves cyclization reactions and has opened avenues for developing new anticancer therapies (Temple, Rose, Comber, & Rener, 1987).
- A novel series of imidazo[1,2-a]pyrazine–coumarin hybrids were synthesized, combining two biologically active moieties. These hybrids were subjected to in vitro antitumor activity screenings, demonstrating the potential for developing new therapeutic agents (Goel, Luxami, & Paul, 2015).
Chemical Properties and Reactions
- Imidazo[1,2-a]pyrazines have been explored for their capacity to undergo various chemical reactions, including catalyst-free annulation under microwave irradiation in a green solvent. This method provides an environmentally friendly approach to synthesize imidazo[1,2-a]pyridines/pyrazines/pyrimidines with potential anti-inflammatory and antimicrobial activities (Rao, Mm, Maiti, Thakuria, & Chanda, 2018).
Orientations Futures
Propriétés
IUPAC Name |
3-ethynylimidazo[1,2-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3/c1-2-7-5-10-8-6-9-3-4-11(7)8/h1,3-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLYBBCIBNZDXHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CN=C2N1C=CN=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Ethynyl-imidazo[1,2-A]pyrazine | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[4-(2-Amino-ethyl)-cyclohexyl]-carbamic acid tert-butyl ester hydrochloride](/img/structure/B1529149.png)









![2-Azaspiro[3.5]nonane hydrobromide](/img/structure/B1529165.png)
